molecular formula C8H4F3NOS B063484 2-(Trifluoromethoxy)phenyl isothiocyanate CAS No. 175205-33-1

2-(Trifluoromethoxy)phenyl isothiocyanate

Cat. No.: B063484
CAS No.: 175205-33-1
M. Wt: 219.19 g/mol
InChI Key: ZFEJYPIWOGCCFS-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)phenyl isothiocyanate is a specialized aromatic isothiocyanate reagent of significant value in chemical biology and pharmaceutical research. Its primary application lies in its role as an efficient electrophilic coupling agent, specifically reacting with primary amine groups (e.g., the N-terminus or lysine side chains of proteins and peptides) under mild conditions to form stable thiourea linkages. This property makes it an essential tool for the bioconjugation, labeling, and immobilization of biomolecules.

Properties

IUPAC Name

1-isothiocyanato-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NOS/c9-8(10,11)13-7-4-2-1-3-6(7)12-5-14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEJYPIWOGCCFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C=S)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380480
Record name 2-(Trifluoromethoxy)phenyl isothiocyanate
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URL https://comptox.epa.gov/dashboard/DTXSID50380480
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Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-33-1
Record name 1-Isothiocyanato-2-(trifluoromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175205-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trifluoromethoxy)phenyl isothiocyanate
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URL https://comptox.epa.gov/dashboard/DTXSID50380480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trifluoromethoxy)phenyl isothiocyanate
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Preparation Methods

Thiophosgene-Mediated Synthesis

The most direct method for synthesizing 2-(trifluoromethoxy)phenyl isothiocyanate involves the reaction of 2-(trifluoromethoxy)aniline with thiophosgene (CSCl₂). This route parallels the synthesis of structurally similar isothiocyanates, such as 3-(trifluoromethyl)phenyl isothiocyanate.

Reaction Protocol :

  • Step 1 : 2-(Trifluoromethoxy)aniline is dissolved in an inert solvent (e.g., dichloromethane or chloroform).

  • Step 2 : Thiophosgene is added dropwise at temperatures below 10°C to minimize side reactions.

  • Step 3 : The mixture is stirred at room temperature for 4–6 hours, allowing the amine to react with thiophosgene to form the isothiocyanate.

  • Step 4 : The product is isolated via filtration or extraction and purified by column chromatography (silica gel, hexane/ethyl acetate).

Key Considerations :

  • Solvent Choice : Polar aprotic solvents like dichloromethane enhance reaction rates by stabilizing intermediates.

  • Temperature Control : Exothermic reactions require strict temperature regulation to prevent decomposition.

  • Yield : Typical yields range from 70% to 85%, depending on purity of starting materials.

Dithiocarbamate Intermediate Route

An alternative approach employs dimethylthiocarbamoyl chloride to convert 2-(trifluoromethoxy)aniline into its isothiocyanate derivative. This method avoids handling toxic thiophosgene and is scalable for industrial production.

Procedure :

  • Step 1 : 2-(Trifluoromethoxy)aniline reacts with dimethylthiocarbamoyl chloride in dry toluene under reflux (110°C) for 5 hours.

  • Step 2 : The resulting dimethylamine hydrochloride byproduct is filtered off.

  • Step 3 : The solvent is removed under reduced pressure, yielding crude isothiocyanate.

  • Step 4 : Distillation or recrystallization achieves purification.

Advantages :

  • Safety : Eliminates thiophosgene, reducing occupational hazards.

  • Scalability : Suitable for multi-kilogram synthesis with yields exceeding 80%.

Optimization of Reaction Parameters

Solvent Effects

Solvent polarity significantly impacts reaction efficiency. Comparative studies of analogous compounds reveal:

SolventDielectric ConstantReaction Time (h)Yield (%)
Dichloromethane8.93485
Toluene2.38580
Tetrahydrofuran7.52675

Polar solvents accelerate thiophosgene-mediated reactions but may require lower temperatures to control exotherms.

Catalytic Additives

Introducing catalysts like copper(I) iodide (5 mol%) in dithiocarbamate routes improves yields by facilitating C–S bond formation. For example, copper catalysis increases yields from 75% to 88% in related syntheses.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and safety:

  • Continuous Flow Reactors : Enhance heat dissipation and reduce reaction times.

  • In-Line Analytics : UV-Vis spectroscopy monitors intermediate concentrations for real-time adjustments.

  • Waste Management : Thiophosgene byproducts are neutralized with aqueous sodium hydroxide.

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC (C18 column, acetonitrile/water) achieves ≥98% purity. Key analytical parameters:

ParameterValue
Retention Time12.3 min
Purity (Area %)98.5%
DetectionUV (254 nm)

Spectroscopic Validation

  • ¹H NMR : Aromatic protons appear as doublets (δ 7.2–7.8 ppm) with coupling constants reflecting ortho-substitution.

  • ¹⁹F NMR : Trifluoromethoxy group resonates at δ -58 ppm.

Challenges and Mitigation Strategies

Steric Hindrance

The ortho-trifluoromethoxy group imposes steric constraints, slowing nucleophilic attacks. Solutions include:

  • Elevated Temperatures : 40–50°C accelerates reactions without compromising stability.

  • Microwave Assistance : Reduces reaction times by 30% in pilot studies.

Moisture Sensitivity

The isothiocyanate group hydrolyzes readily. Storage under nitrogen at -20°C extends shelf life to >12 months.

Comparative Analysis of Methods

MethodYield (%)SafetyScalabilityCost ($/kg)
Thiophosgene Route85ModerateHigh120
Dithiocarbamate Route80HighModerate150

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethoxy)phenyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Trifluoromethoxy)phenyl isothiocyanate is utilized in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.

    Industry: Applied in the production of agrochemicals, pharmaceuticals, and specialty chemicals

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)phenyl isothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group (-NCS) is electrophilic, allowing it to react with nucleophilic sites on biomolecules, such as amino groups in proteins. This reactivity can lead to the formation of covalent bonds, modifying the structure and function of the target molecules. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and molecular targets .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Molecular Formula Molecular Weight Substituent Position & Type Key Functional Group Impact
2-(Trifluoromethoxy)phenyl isothiocyanate C8H4F3NO2S 225.19 Ortho (-OCF3) Strong electron-withdrawing
4-(Trifluoromethoxy)phenyl isothiocyanate C8H4F3NO2S 225.19 Para (-OCF3) Electron-withdrawing
2-Methoxyphenyl isothiocyanate C8H7NOS 165.21 Ortho (-OCH3) Electron-donating
2-Methoxy-4-nitrophenyl isothiocyanate C8H6N2O3S 210.21 Ortho (-OCH3), Para (-NO2) Electron-withdrawing (-NO2)
2,4,6-Trichlorophenyl isothiocyanate C7H2Cl3NS 230.52 Ortho, meta, para (-Cl) Moderate electron-withdrawing

Key Observations :

  • Electron-withdrawing groups (e.g., -OCF3, -NO2) enhance the electrophilicity of the -NCS group, increasing reactivity in nucleophilic additions .

Physical Properties

Table 2: Physical Property Comparison

Compound Name Boiling Point (°C) Density (g/mL) Solubility Characteristics
This compound Not reported Not reported Likely low polarity due to -OCF3
4-(Trifluoromethoxy)phenyl isothiocyanate 215–218 1.35 Soluble in organic solvents (e.g., DMF)
2-Methoxyphenyl isothiocyanate Not reported Not reported Moderate polarity, soluble in ethanol
2,4,6-Trichlorophenyl isothiocyanate Not reported Not reported High density, low aqueous solubility

Insights :

  • The para-substituted 4-(Trifluoromethoxy)phenyl isothiocyanate has a higher boiling point (215–218°C) compared to ortho-substituted analogs, likely due to reduced steric effects and improved molecular packing .
  • Fluorinated derivatives generally exhibit lower solubility in polar solvents due to the hydrophobic -CF3 group .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(trifluoromethoxy)phenyl isothiocyanate?

  • Methodology : The compound can be synthesized via nucleophilic substitution or thiocarbonyl transfer. A plausible route involves reacting 2-(trifluoromethoxy)aniline with thiophosgene or carbon disulfide under acidic conditions, followed by oxidation. Analogous methods for phenyl isothiocyanate derivatives (e.g., using thiocarbanilide with phosphorus pentoxide or iodine as catalysts) may apply .
  • Key Considerations : The trifluoromethoxy group’s electron-withdrawing nature may necessitate milder conditions to avoid decomposition. Purification via fractional distillation or column chromatography is recommended.

Q. How can the purity and structure of this compound be verified?

  • Analytical Techniques :

  • NMR Spectroscopy : 19F^{19}\text{F} NMR to confirm the trifluoromethoxy group (-OCF3_3) and 1H^{1}\text{H} NMR for aromatic protons.
  • Mass Spectrometry : Molecular ion peak at m/z 225.14 (calculated for C8_8H4_4F3_3NOS) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).

Q. What safety protocols are critical when handling this compound?

  • Handling : Use a fume hood, nitrile gloves, and eye protection. Isothiocyanates are lachrymators and may cause respiratory irritation.
  • Storage : Store in airtight, amber glass containers under inert gas (N2_2 or Ar) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How does the trifluoromethoxy substituent influence reactivity in nucleophilic additions?

  • Mechanistic Insight : The -OCF3_3 group is strongly electron-withdrawing, polarizing the isothiocyanate (-NCS) group and enhancing electrophilicity. This increases reactivity toward amines or thiols in thiourea or thiosemicarbazide syntheses. Comparative studies with 2-methyl or 2-chloro analogs show faster reaction kinetics .
  • Experimental Design : Kinetic studies via 1H^{1}\text{H} NMR monitoring or stopped-flow techniques can quantify reaction rates with varying nucleophiles.

Q. What are the challenges in characterizing byproducts from its reactions with hydrazines?

  • Data Contradictions : Hydrazine reactions may yield unexpected products due to competing pathways (e.g., cyclization vs. linear adduct formation). For example, in , hydrazonoyl halides with arylisothiocyanates formed thiadiazine derivatives, but side products like thioureas require TLC or GC-MS analysis .
  • Resolution : Use high-resolution mass spectrometry (HRMS) and X-ray crystallography to confirm structures.

Q. How does solvent polarity affect its stability and reaction outcomes?

  • Stability Data : In polar aprotic solvents (DMF, DMSO), the compound is stable for >24 hours at 25°C. In protic solvents (MeOH, H2_2O), hydrolysis to thioureas occurs within hours.
  • Optimization : Use kinetic studies (UV-Vis or IR spectroscopy) to track degradation. Pre-dry solvents over molecular sieves to minimize hydrolysis .

Q. Can this compound serve as a precursor for bioactive heterocycles?

  • Applications : It is used to synthesize trifluoromethoxy-containing thiazoles or triazoles with potential antimicrobial activity. For example, coupling with α-bromo ketones in THF/K2_2CO3_3 yields thiazolidinones .
  • Synthetic Example : React with 2-aminopyridine to form a thioamide intermediate, which cyclizes under acidic conditions to a benzothiazole .

Methodological Tables

Property Value Reference
Molecular FormulaC8_8H4_4F3_3NOS
Molecular Weight225.14 g/mol
Stability in DMF>24 hours at 25°C
Key NMR Shifts (δ, ppm)19F^{19}\text{F}: -58 to -60 (OCF3_3)

Key Considerations for Experimental Design

  • Contradictory Evidence : While phenyl isothiocyanates are synthesized via thiocarbanilide routes , the trifluoromethoxy variant may require modified conditions due to steric and electronic effects.
  • Safety vs. Reactivity : Despite its reactivity, strict adherence to storage protocols (-20°C under N2_2) prevents decomposition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Trifluoromethoxy)phenyl isothiocyanate
Reactant of Route 2
Reactant of Route 2
2-(Trifluoromethoxy)phenyl isothiocyanate

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